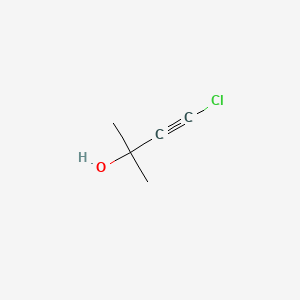
3-Butyn-2-ol, 4-chloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-2-ol, 4-chloro-2-methyl- is an organic compound with the molecular formula C₅H₇ClO. It is a derivative of 3-butyn-2-ol, where a chlorine atom is substituted at the fourth position and a methyl group at the second position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
3-Butyn-2-ol, 4-chloro-2-methyl- can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with sodium hypochlorite in a two-phase system consisting of water and benzene . This method involves the chlorination of the alkyne, resulting in the formation of the desired compound.
Análisis De Reacciones Químicas
3-Butyn-2-ol, 4-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amines, to form different derivatives.
Addition: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, or other electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Butyn-2-ol, 4-chloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkynes and chlorinated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyn-2-ol, 4-chloro-2-methyl- involves its reactivity due to the presence of the alkyne and chlorine functional groups. The alkyne group can participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
3-Butyn-2-ol, 4-chloro-2-methyl- can be compared with other similar compounds, such as:
3-Butyn-2-ol: The parent compound without the chlorine and methyl substitutions.
2-Methyl-3-butyn-2-ol: Similar structure but lacks the chlorine atom.
4-Chloro-3-butyn-2-ol: Similar structure but lacks the methyl group.
The uniqueness of 3-Butyn-2-ol, 4-chloro-2-methyl- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
29552-15-6 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
4-chloro-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C5H7ClO/c1-5(2,7)3-4-6/h7H,1-2H3 |
Clave InChI |
MEPXEEKWGQKRHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
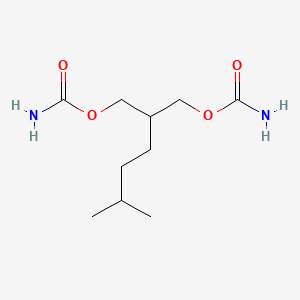



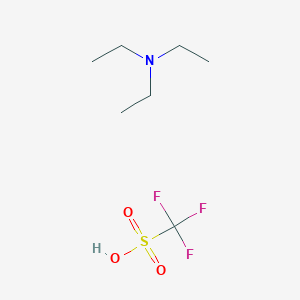
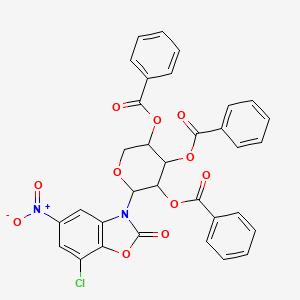

![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

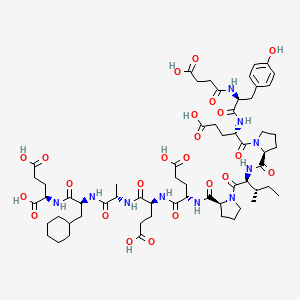
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
